molecular formula C23H36O4 B609830 棕榈抑素B

棕榈抑素B

货号: B609830
分子量: 376.5 g/mol
InChI 键: ASVWFAVGLYUDFD-PMACEKPBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

棕榈抑制素 B 是一种化学化合物,以其作为酰基蛋白硫酯酶 1 和 2 的抑制剂的作用而闻名。这些酶参与脱棕榈酰化过程,即从蛋白质中去除棕榈酸酯基团。 棕榈抑制素 B 因其潜在的治疗应用而得到研究,特别是在癌症和神经退行性疾病的背景下 .

科学研究应用

Cancer Research

Palmostatin B has been investigated for its potential in cancer therapy, particularly in targeting mutant forms of the Ras protein, which are implicated in various cancers.

  • NRAS Mutant Melanoma : Research indicates that Palmostatin B selectively inhibits the growth of NRAS mutant melanoma cells while exhibiting minimal effects on KRAS mutant cells. This selectivity suggests a tailored approach in targeting specific cancer types based on genetic mutations .
  • Mechanism : The compound works by preventing the depalmitoylation of Ras proteins, thus retaining their membrane localization and activity, which is crucial for their oncogenic function .

Neurobiology

Palmostatin B has shown promise in neurobiological studies, particularly concerning synaptic function and neurodegenerative diseases.

  • Aluminum-Induced Neurotoxicity : A study demonstrated that Palmostatin B could mitigate the effects of aluminum on AMPA receptors, suggesting its potential role in protecting neuronal function against metal-induced toxicity .
  • Cerebral Cavernous Malformation (CCM) : In models of CCM, Palmostatin B was evaluated for its effects on endothelial cell integrity. The compound's ability to influence cell junction integrity may provide insights into therapeutic strategies for vascular malformations .

Infectious Diseases

Palmostatin B has been utilized in studies focusing on parasitic infections.

  • Toxoplasma gondii : Inhibiting TgPPT1 with Palmostatin B enhanced the host-cell invasion capacity of Toxoplasma gondii. This finding underscores the importance of palmitoylation in the life cycle of this parasite and suggests that manipulating this pathway could offer new strategies for controlling infections .

Case Studies

Study Application Findings
Melanoma StudyCancer ResearchSelective inhibition of NRAS mutant melanoma cells; minimal impact on KRAS mutants .
NeuroprotectionNeurobiologyReduced aluminum toxicity effects on AMPA receptors .
Toxoplasma StudyInfectious DiseasesEnhanced host-cell invasion via inhibition of TgPPT1 .

作用机制

棕榈抑制素 B 通过抑制酰基蛋白硫酯酶 1 和 2 的活性发挥其作用通过抑制这些酶,棕榈抑制素 B 阻止目标蛋白的脱棕榈酰化,导致它们在棕榈酰化状态下积累 .

棕榈抑制素 B 的分子靶标包括参与各种细胞过程的蛋白质,例如信号转导和蛋白质运输。 脱棕榈酰化的抑制会影响这些蛋白质的定位和功能,从而调节它们的活性及其下游信号通路 .

准备方法

合成路线和反应条件: 棕榈抑制素 B 可以通过多步化学过程合成。合成通常涉及形成 β-内酯环,它是该化合物的一个关键结构组成部分。 反应条件通常包括使用有机溶剂和催化剂来促进 β-内酯环的形成 .

工业生产方法: 虽然关于棕榈抑制素 B 的具体工业生产方法尚未广泛记录,但总体方法将涉及扩大实验室合成工艺。 这将包括优化反应条件以最大化产量和纯度,以及实施质量控制措施以确保最终产品的稳定性 .

化学反应分析

反应类型: 棕榈抑制素 B 主要经历与其作为脱棕榈酰化抑制剂的作用相关的反应。 这包括与酰基蛋白硫酯酶 1 和 2 等酶相互作用,这些酶催化从蛋白质中去除棕榈酸酯基团 .

常用试剂和条件: 棕榈抑制素 B 的合成和反应中使用的常用试剂包括有机溶剂,如二甲基亚砜,以及促进 β-内酯环形成的催化剂。 反应通常在受控温度和 pH 条件下进行,以确保化合物的稳定性 .

主要形成的产物: 涉及棕榈抑制素 B 的反应形成的主要产物是脱棕榈酰化过程的抑制。 这导致棕榈酰化蛋白质的积累,这会根据所涉及的特定蛋白质产生不同的生物学效应 .

相似化合物的比较

棕榈抑制素 B 属于一类被称为脱棕榈酰化抑制剂的化合物。类似的化合物包括棕榈抑制素 M 和 ML348。虽然棕榈抑制素 B 和棕榈抑制素 M 都抑制脱棕榈酰化,但它们在针对不同靶标的特异性和功效方面有所不同。 例如,棕榈抑制素 M 已被证明对某些细菌病原体有效,而棕榈抑制素 B 更常在癌症和神经退行性疾病的背景下得到研究 .

ML348 是另一种脱棕榈酰化抑制剂,专门针对酰基蛋白硫酯酶 1。 与棕榈抑制素 B 不同,ML348 不抑制酰基蛋白硫酯酶 2,使其在作用方面更具选择性 .

结论

棕榈抑制素 B 是一种在科学研究中具有价值的化合物,因为它能够抑制脱棕榈酰化过程。其在癌症和神经退行性疾病研究中的应用突出了其作为治疗剂的潜力。通过了解其制备方法、化学反应和作用机制,研究人员可以进一步探索其潜力,并开发针对与蛋白质棕榈酰化相关的疾病的新策略。

生物活性

Palmostatin B is a small molecule inhibitor that has garnered attention for its role in modulating the activity of acyl protein thioesterases (APTs), particularly APT1 and APT2. This compound is notable for its ability to selectively inhibit the depalmitoylation of specific proteins, including oncogenic Ras isoforms, which are implicated in various cancers. This article provides an overview of the biological activity of Palmostatin B, highlighting its mechanisms of action, effects on cell viability, and potential therapeutic applications.

Inhibition of APTs
Palmostatin B primarily targets APT1 and APT2, enzymes responsible for the depalmitoylation of proteins. By inhibiting these enzymes, Palmostatin B disrupts the normal cycling of palmitoylation and depalmitoylation, leading to altered localization and signaling of proteins such as N-Ras and K-Ras. This inhibition affects various downstream signaling pathways critical for cell growth and survival.

Impact on Ras Proteins
Research indicates that Palmostatin B selectively affects cells expressing mutant forms of N-Ras. For instance, in studies involving hematopoietic cells transduced with oncogenic N-Ras G12D, Palmostatin B demonstrated a dose-dependent reduction in cytokine-independent colony-forming unit growth (CFU-GM) . This effect was not observed in cells expressing K-Ras mutations, suggesting a specificity towards N-Ras .

Effects on Cell Viability

Cell Line Studies
Palmostatin B has been tested across various cancer cell lines, particularly those harboring NRAS mutations. In a panel of NRAS mutant melanoma cell lines, it was found that Palmostatin B led to a significant decrease in cell viability in a dose-dependent manner. The GI50 values ranged from 9.93 μM for WM3670 cells to greater than 100 μM for other lines such as MM415 and SK-MEL-28 (BRAF mutant) .

Cell Line GI50 (μM) Mutation Type
WM36709.93NRAS
MM415>100NRAS
SK-MEL-28>100BRAF

The induction of apoptosis was confirmed through Annexin V/Propidium Iodide staining, indicating that Palmostatin B effectively triggers cell death mechanisms in sensitive cell lines .

Case Studies

Hematopoietic Cells
In studies involving fetal liver cells expressing GFP-N-Ras G12D, Palmostatin B significantly inhibited growth under both cytokine-dependent and independent conditions. This highlights its potential application in hematological malignancies driven by Ras mutations .

Melanoma Research
A comprehensive study explored the effects of Palmostatin B on NRAS mutant melanoma cells, revealing that it not only reduced cell viability but also inhibited key signaling pathways downstream of Ras, including ERK and S6 phosphorylation . This suggests that Palmostatin B may be effective in targeting tumors with specific genetic alterations.

Broader Implications

The selectivity of Palmostatin B for NRAS over KRAS mutations opens avenues for targeted therapies in cancers where these mutations are prevalent. The ability to modulate protein palmitoylation without completely inhibiting Ras activity could lead to fewer side effects compared to traditional therapies that target these pathways.

属性

IUPAC Name

(3S,4S)-3-decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O4/c1-4-5-6-7-8-9-10-11-12-19-20(27-23(19)24)15-13-18-14-16-21(25-2)22(17-18)26-3/h14,16-17,19-20H,4-13,15H2,1-3H3/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVWFAVGLYUDFD-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1C(OC1=O)CCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@H]1[C@@H](OC1=O)CCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。